4-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Vue d'ensemble

Description

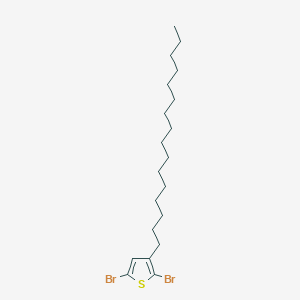

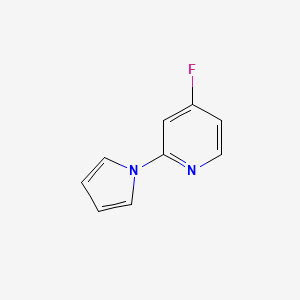

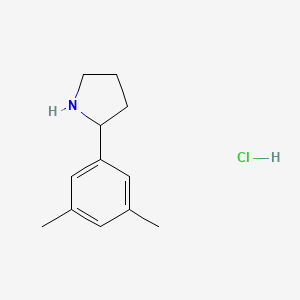

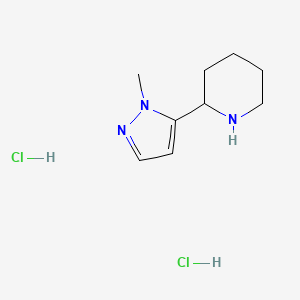

“4-Fluoro-2-(1H-pyrrol-1-yl)pyridine” is a chemical compound that contains a pyrrole ring and a pyridine ring . The pyrrole ring is a five-membered aromatic heterocycle, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered aromatic heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring and a pyridine ring. The pyrrole ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine through concise and efficient synthesis methods, highlighting regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Molecular Docking and QSAR Studies

- Docking and QSAR studies have utilized derivatives of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine for the development of c-Met kinase inhibitors, indicating the compound's utility in analyzing molecular features that contribute to high inhibitory activity against certain cancer types (Caballero et al., 2011).

Antitumor Activity

- Nortopsentin analogues, derived from 1H-pyrrolo[2,3-b]pyridine, have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Sensor Development and Applications

- Fluorinated derivatives have been used to enhance the affinities of neutral anion receptors, significantly improving binding interactions with anions such as fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000). Additionally, pyrrolo[3,4-c]pyridine-based fluorophores have been developed as turn-off chemosensors for Fe3+/Fe2+ cations, showcasing their applicability in living cell imaging (Maity et al., 2018).

Electronic and Optical Materials

- The electronic properties and quantum efficiency of blue Ir(III) carbene complexes have been tuned using this compound based ligands, indicating its potential for developing efficient phosphorescence emitters in organic light-emitting diodes (OLEDs) (Liu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-2-(1H-pyrazol-3-yl)phenol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine structure have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .

Mode of Action

Similar compounds with a pyrrolidine structure have been reported to inhibit fgfrs . This inhibition could potentially occur through the compound binding to the receptor, thereby preventing the receptor from activating its downstream signaling pathways .

Biochemical Pathways

Fgfr inhibitors, like similar pyrrolidine compounds, can affect several signaling pathways, including the ras-mek-erk, plcγ, and pi3k-akt pathways . These pathways play crucial roles in cell proliferation, survival, and migration .

Result of Action

Similar compounds with a pyrrolidine structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

4-Fluoro-2-(1H-pyrrol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been observed to bind to certain proteins, such as kinases, which play a pivotal role in cell signaling pathways. The binding of this compound to kinases can modulate their activity, leading to alterations in downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is often upregulated in cancer cells .

Furthermore, this compound has been shown to influence gene expression by acting as a transcriptional modulator. This compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context and the presence of other regulatory factors . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .

Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional regulation. This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . The compound also modulates the activity of kinases by binding to their active sites, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy .

Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function. For example, cells exposed to this compound for extended periods may develop resistance to its effects, necessitating higher doses to achieve the same level of activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a specific dose range is required to achieve the desired biological activity without causing adverse effects. For instance, doses above a certain threshold may lead to the activation of stress response pathways, resulting in cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the pyrrole ring, followed by conjugation reactions that enhance the compound’s solubility and facilitate its excretion .

The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of substrates that are normally metabolized by these enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . This property also facilitates its penetration into the central nervous system, where it can exert its effects on neuronal cells .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization to the nucleus allows this compound to interact with DNA and transcription factors, influencing gene expression .

In the mitochondria, this compound can affect mitochondrial function by modulating the activity of respiratory chain enzymes and altering mitochondrial membrane potential . The localization to the endoplasmic reticulum allows this compound to interact with enzymes involved in protein folding and post-translational modifications, affecting protein function and cellular homeostasis .

Propriétés

IUPAC Name |

4-fluoro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTBVBQJDZZMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)

![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)